molecular formula C23H28N2O3 B2638065 Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate CAS No. 75690-74-3

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate

Cat. No.: B2638065
CAS No.: 75690-74-3
M. Wt: 380.488
InChI Key: JNOPAYROMBBZSP-UHFFFAOYSA-N
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Description

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structural features, which include a benzyl group, a cyclohexylcarbamoyl group, and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(1-cyclohexylcarbamoyl-2-phenylethyl)amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Cyclohexyl carbamate
  • Phenylethyl carbamate

Uniqueness

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is unique due to its combination of benzyl, cyclohexylcarbamoyl, and phenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to simpler carbamates .

Properties

IUPAC Name

benzyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOPAYROMBBZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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